molecular formula C4H3NO2 B1317516 Oxazole-2-carbaldehyde CAS No. 65373-52-6

Oxazole-2-carbaldehyde

Cat. No.: B1317516
CAS No.: 65373-52-6
M. Wt: 97.07 g/mol
InChI Key: TYHOSUCCUICRLM-UHFFFAOYSA-N
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Description

Oxazole-2-carbaldehyde is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is known for its significant role in various chemical reactions and its utility in the synthesis of more complex molecules. The presence of both oxygen and nitrogen in the ring structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of α-halo ketones with formamide. Another method includes the reaction of 2-aminophenol with glyoxylic acid under acidic conditions, leading to the formation of the oxazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering an eco-friendly and efficient alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions: Oxazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole-2-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes and receptors. The heterocyclic ring structure allows for binding to active sites, leading to inhibition or activation of specific biological pathways. For example, some oxazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

    Oxazole: The parent compound with a similar ring structure but without the aldehyde group.

    Thiazole: A similar heterocyclic compound where the oxygen atom is replaced by sulfur.

    Isoxazole: An isomeric form where the nitrogen and oxygen atoms are adjacent.

Uniqueness: Oxazole-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. This functional group allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHOSUCCUICRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564013
Record name 1,3-Oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65373-52-6
Record name 1,3-Oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Oxazole-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of synthesized Oxazole-2-carbaldehydes and how are they confirmed?

A1: Recent research explores the synthesis and modification of Oxazole-2-carbaldehyde derivatives. One study [] focuses on derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde, highlighting the presence of dimethylamino and tosyl groups attached to the core oxazole ring. Another study [] investigates 4-Phosphorylated aldehydes of the Oxazole series, indicating the introduction of a phosphoryl group at the 4th position of the oxazole ring.

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